6-Mercaptopurine platinum
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Overview
Description
6-Mercaptopurine platinum is a coordination compound that combines 6-mercaptopurine, a well-known antineoplastic agent, with platinum.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine platinum involves the coordination of 6-mercaptopurine with platinum ions. One common method includes reacting 6-mercaptopurine with a platinum(IV) chloride complex in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of a chelate complex where 6-mercaptopurine acts as a bidentate ligand, coordinating through its sulfur and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine platinum undergoes various chemical reactions, including:
Oxidation: The sulfur atom in 6-mercaptopurine can be oxidized, affecting the stability and reactivity of the compound.
Reduction: Platinum(IV) can be reduced to platinum(II), altering the coordination environment and potentially the biological activity.
Substitution: Ligands in the platinum coordination sphere can be substituted with other ligands, modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions using various ligands like chloride or amines
Major Products:
Oxidation: Oxidized derivatives of 6-mercaptopurine.
Reduction: Platinum(II) complexes.
Substitution: New platinum coordination compounds with different ligands
Scientific Research Applications
6-Mercaptopurine platinum has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of platinum complexes.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, combining the effects of 6-mercaptopurine and platinum-based drugs to enhance cytotoxicity against cancer cells
Mechanism of Action
The mechanism of action of 6-mercaptopurine platinum involves multiple pathways:
Inhibition of Nucleic Acid Synthesis: 6-Mercaptopurine interferes with purine metabolism, inhibiting DNA and RNA synthesis.
DNA Crosslinking: Platinum forms crosslinks with DNA, disrupting replication and transcription processes.
Induction of Apoptosis: The combined effects of 6-mercaptopurine and platinum lead to increased apoptosis in cancer cells
Comparison with Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
6-Thioguanine: Another thiopurine used in cancer treatment.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant
Uniqueness: 6-Mercaptopurine platinum is unique due to its dual mechanism of action, combining the antimetabolite properties of 6-mercaptopurine with the DNA crosslinking ability of platinum. This combination potentially enhances its efficacy against cancer cells compared to individual components .
Properties
CAS No. |
20146-85-4 |
---|---|
Molecular Formula |
C10H8N8PtS2+2 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
platinum(2+);1H-purin-7-id-6-ylidenesulfanium |
InChI |
InChI=1S/2C5H4N4S.Pt/c2*10-5-3-4(7-1-6-3)8-2-9-5;/h2*1-2H,(H2,6,7,8,9,10);/q;;+2 |
InChI Key |
VDQDVOIUYXOUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=[SH+])N1)[N-]C=N2.C1=NC2=C(C(=[SH+])N1)[N-]C=N2.[Pt+2] |
Origin of Product |
United States |
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